Dodonaflavonol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

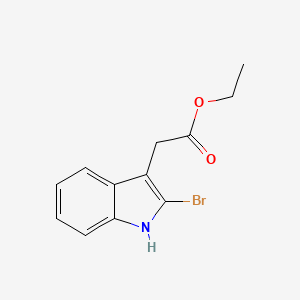

Dodonaflavonol is a natural organic compound . It is a type of flavonoid, which are secondary metabolites of plants that contain polyphenol structure .

Synthesis Analysis

Flavonoids like this compound are synthesized from phenylalanine and malonyl—Co A . A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Molecular Structure Analysis

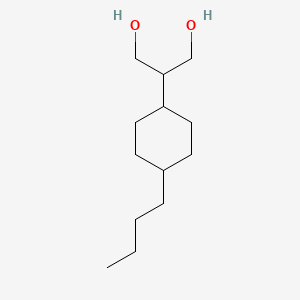

The molecular formula of this compound is C28H32O9 . Flavonoids contain a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure .

Chemical Reactions Analysis

Flavonoids like this compound are known to exhibit antioxidant, anti-inflammatory, and anti-cancer properties . They alter the important enzymatic functions, thereby exhibiting these properties .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Overview of Flavonoids

Flavonoids, including compounds like Dodonaflavonol, are widely recognized for their pharmacological significance. These phytoconstituents, found in fruits, vegetables, and certain beverages, exhibit a spectrum of pharmacological activities. Notably, they have been linked to antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, among other benefits. The expansive role of flavonoids in health and disease prevention is underscored by their presence in our daily diet and the increasing focus on these compounds in research (Patel et al., 2013).

Analytical and Pharmacological Insights

Detailed pharmacological profiles of flavonoids like this compound reveal their potential in treating a wide array of diseases. The robust antioxidant properties of flavonoids make them potent molecules in combating conditions triggered by oxidative stress and harmful viruses. Emerging studies emphasize the importance of enhancing the bioavailability of flavonoids through innovative drug delivery methods, which can amplify their therapeutic impact (Sharma et al., 2013).

Structure-Activity Relationships

The structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of flavonoids like this compound are pivotal in understanding their antioxidant activity. These relationships aid in deciphering the intricate nature of flavonoid action and can guide the design of new, efficient flavonoids with enhanced therapeutic potential. The research in this domain is crucial for harnessing the full potential of flavonoids in health care (Amic et al., 2007).

Therapeutic Applications

The varied pharmacological activities of flavonoids span across several domains, offering therapeutic benefits in conditions like cardiovascular diseases, neurodegenerative disorders, and cancer. The ability of flavonoids to modulate cellular and molecular pathways signifies their role as potential therapeutic agents. This aspect is especially relevant in the context of their neuroprotective effects, where they have been shown to mitigate neuroinflammation and promote neurogenesis, thus offering a promising avenue for treating neurodegenerative diseases (Spencer et al., 2012).

Mécanisme D'action

Target of Action

Dodonaflavonol is a natural flavonoid compound widely present in plants . Flavonoids, in general, are known to interact with a variety of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological activities.

Biochemical Pathways

Flavonoids, including this compound, are involved in various biochemical pathways. They play a vital role in plant growth and resistance to stresses . They are also involved in the regulation of polar auxin transport and free radical scavenging mechanism . .

Result of Action

This compound has been reported to have antioxidant and anti-inflammatory effects . It is suggested to have a potential protective effect against cardiovascular and cerebrovascular diseases and cancer . .

Action Environment

The action of this compound, like other flavonoids, can be influenced by various environmental factors. These factors can affect the synthesis, bioavailability, and efficacy of this compound. For instance, stress factors in plants can lead to the accumulation of flavonoids by regulating the expression of flavonoid synthase genes .

Analyse Biochimique

Biochemical Properties

Dodonaflavonol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As a flavonoid, it exhibits anti-inflammatory and anticancer activities . It targets multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .

Cellular Effects

Flavonoids, including this compound, have been shown to exhibit wide-ranging effects on immune cells and immune cell responses . They modulate β cell and antibody production, enhance NK cell cytotoxicity, inhibit Th17-dependent differentiation, and induce NLRP3 inflammation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the important underlying mechanisms of dietary flavonoids and related polyphenols is associated with their inhibition of oxidative stress and related downstream responses including inflammatory diseases .

Metabolic Pathways

This compound is involved in the metabolic pathways of flavonoids. Flavonoids are synthesized from phenylalanine and malonyl-CoA . Over 8000 individual flavonoids have been identified in plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Flavonoids are synthesized in the cytosol and transported into the vacuole for storage or to other destinations, where they can function as bioactive molecules .

Subcellular Localization

For example, a flavanone 3-hydroxylase gene from safflower was found to be localized in the nucleus and cytosol in onion epidermal cells .

Propriétés

IUPAC Name |

[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIYNOPDDLPHPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)

![trisodium;5-oxo-1-(2-sulfonatophenyl)-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B592757.png)